molecular formula C11H23NSi2 B3054125 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- CAS No. 5833-54-5

1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)-

Cat. No. B3054125
CAS RN: 5833-54-5
M. Wt: 225.48 g/mol
InChI Key: RPAYSOMXEGZEPR-UHFFFAOYSA-N
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Description

“1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)-” is a chemical compound with a molecular formula of C5H7N . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)-” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The structure also includes trimethylsilyl groups attached to the 2 and 5 positions of the pyrrole ring .

Scientific Research Applications

Pyrrole Derivatives in Medicinal Chemistry

Pyrrole derivatives have been extensively studied for their pharmacological properties. For example, pyrrole-based compounds have been investigated as angiotensin II receptor antagonists, which are crucial for managing hypertension. The study by Bovy et al. (1993) discusses the development of novel AT1-selective angiotensin II receptor antagonists, where the substitution on the pyrrole ring was found to modulate activity significantly (Bovy et al., 1993).

Pyrrole in Biochemistry Research

Pyrrole compounds also play a role in biochemistry, particularly in the study of enzyme reactions and metabolic pathways. For instance, the metabolism of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, an anti-hypertensive agent, involves oxidative cleavage of the pyrrole ring, as explored in the research by Assandri et al. (1985) (Assandri et al., 1985).

Pyrrole in Material Science

In material science, pyrrole derivatives have been utilized in the synthesis of novel materials with potential technological applications. For example, Diesel et al. (2017) reported the identification of a novel pyrrole pheromone component in the cerambycid beetle, which emphasizes the role of pyrrole derivatives in understanding chemical communication in insects and could inspire biomimetic material design (Diesel et al., 2017).

Safety And Hazards

The safety and hazards associated with “1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)-” are not specified in the available data. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

trimethyl-(1-methyl-5-trimethylsilylpyrrol-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NSi2/c1-12-10(13(2,3)4)8-9-11(12)14(5,6)7/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAYSOMXEGZEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1[Si](C)(C)C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472880
Record name 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)-

CAS RN

5833-54-5
Record name 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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